5-Bromo-3-phenyl-1H-indole
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Overview
Description
5-Bromo-3-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indole typically involves the bromination of 3-phenylindole. One common method is the electrophilic aromatic substitution reaction where 3-phenylindole is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
5-Bromo-3-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group enhance its binding affinity to various biological receptors, potentially leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Bromoindole: Lacks the phenyl group at the 3rd position, which may reduce its biological activity compared to 5-Bromo-3-phenyl-1H-indole.
3-Phenylindole: Lacks the bromine atom at the 5th position, which may affect its chemical reactivity and biological properties.
5-Chloro-3-phenyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Uniqueness: this compound is unique due to the combined presence of both the bromine atom and the phenyl group, which enhances its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54470-19-8 |
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Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
HDKJYWNIRDICGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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